2-Bromo-4-fluoro-5-methylbenzonitrile

Descripción

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Bonding Geometry

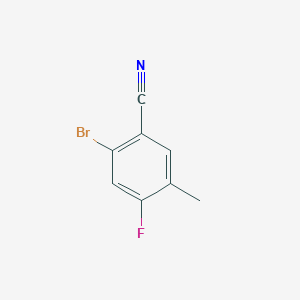

2-Bromo-4-fluoro-5-methylbenzonitrile (C₈H₅BrFN) is a polyhalogenated benzonitrile derivative characterized by a planar benzene ring substituted with bromine (at position 2), fluorine (at position 4), and a methyl group (at position 5), along with a nitrile group at position 1. The molecular geometry is optimized through density functional theory (DFT) calculations, which reveal critical bond lengths and angles.

The C-Br bond exhibits a length of approximately 1.91 Å, consistent with typical single-bonded bromine in aromatic systems, while the C-F bond measures ~1.35 Å, reflecting the stronger electronegativity of fluorine. The C≡N group remains linear, with a bond length of ~1.13 Å, stabilized by the electron-withdrawing effect of the cyano group. The methyl group introduces steric bulk at position 5, slightly distorting adjacent C-C bond angles to ~120°, typical for substituted aromatic systems.

In the 3D structure, the bromine and fluorine substituents adopt positions that minimize steric hindrance, with the nitrile group oriented perpendicular to the benzene plane. This geometry facilitates intramolecular interactions, such as weak C-H···F hydrogen bonds, though no significant intermolecular halogen bonding is observed in the monomeric state.

Table 1: Key Bond Lengths and Angles in this compound

| Bond Type | Length (Å) | Angle (°) | Reference |

|---|---|---|---|

| C-Br | 1.91 | 120 | |

| C-F | 1.35 | 120 | |

| C≡N | 1.13 | 180 | |

| C-CH₃ | 1.54 | 120 |

Comparative Study of Positional Isomerism in Halogenated Benzonitriles

Positional isomerism significantly influences electronic and steric properties. For example:

- This compound (target compound) vs. 2-Bromo-4-fluoro-6-methylbenzonitrile (CID 34175413):

- The methyl group’s position (5 vs. 6) alters electron density distribution. In the 5-methyl isomer, the methyl group donates electron density to the adjacent C-F bond, slightly reducing its σ-hole potential compared to the 6-methyl isomer.

- The C-Br bond angle in the 5-methyl isomer is ~120°, whereas in the 6-methyl isomer, steric clashes with the nitrile group may compress this angle.

- 4-Bromo-2-fluoro-5-methylbenzonitrile (CID 34175419) demonstrates inverted halogen positions:

Table 2: Electronic Effects of Positional Isomers

| Isomer | Halogen Positions | σ-Hole Potential (Br) | σ-Hole Potential (F) |

|---|---|---|---|

| 2-Bromo-4-fluoro-5-methyl | 2 (Br), 4 (F) | High | Moderate |

| 2-Bromo-4-fluoro-6-methyl | 2 (Br), 4 (F) | High | Moderate |

| 4-Bromo-2-fluoro-5-methyl | 4 (Br), 2 (F) | Moderate | Low |

Electron Density Distribution and σ-Hole Interactions in Polyhalogenated Systems

The electron density distribution in this compound is dominated by the cyano group , which withdraws electron density from the benzene ring, enhancing the σ-hole potentials on bromine and fluorine. Natural bond orbital (NBO) analysis reveals:

- Bromine’s σ-hole : Strongly polarized due to high electronegativity, creating a region of positive electrostatic potential (~17–21 kcal/mol) capable of forming halogen bonds with electron-rich nucleophiles (e.g., O or N lone pairs).

- Fluorine’s σ-hole : Less pronounced (~3–5 kcal/mol) due to fluorine’s smaller atomic size and higher electronegativity, limiting its role in non-covalent interactions.

The methyl group at position 5 donates electron density to the ring, slightly reducing the σ-hole potential on adjacent substituents. This effect is less pronounced than in systems with electron-donating groups like –OCH₃ or –NH₂.

Propiedades

IUPAC Name |

2-bromo-4-fluoro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLYZSZBOYNJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650421 | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-07-9 | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Diazotization and Sandmeyer Reaction Route

This method involves conversion of an amino-substituted aromatic compound into the corresponding nitrile and brominated product via diazotization and subsequent substitution.

- Starting material: Methyl 2-amino-4-fluoro-5-methylbenzoate.

- Step 1: Diazotization using sodium nitrite in hydrobromic acid at 0 °C for 30 minutes.

- Step 2: Treatment with copper(I) bromide in water at 0–20 °C for 1 hour to replace the diazonium group with bromine.

This route yields methyl 2-bromo-4-fluoro-5-methylbenzoate in approximately 74% yield after purification by column chromatography.

Reaction conditions summary:

| Step | Reagents | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Diazotization | NaNO2, HBr (48%) | 0 | 0.5 h | - |

| Bromination | CuBr | 0–20 | 1 h | 74 |

This intermediate can be further converted to the nitrile by appropriate hydrolysis and dehydration steps.

Direct Bromination of 4-Fluoro-2-methylphenol

Although this method targets a related compound (2-bromo-4-fluoro-6-methylphenol), it illustrates selective bromination strategies applicable to similar systems.

- Step 1: Diazotization hydrolysis of 4-fluoro-2-methylaniline to 4-fluoro-2-methylphenol using nitrosyl sulfuric acid in aqueous sulfuric acid at around 100 °C.

- Step 2: Bromination of 4-fluoro-2-methylphenol in a biphasic system (organic solvent/water) with bromine added dropwise at -10 to 5 °C, followed by addition of hydrogen peroxide to complete the reaction.

This method achieves high purity (99.4–99.5%) and yields (~94%) of the brominated phenol.

| Step | Reagents | Temperature (°C) | Molar Ratio (substrate:Br2:H2O2) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Diazotization hydrolysis | Nitrosyl sulfuric acid, H2SO4 | ~100 | 1:1–1.05 (substrate:nitrosyl acid) | - | - |

| Bromination | Br2, H2O2, chloroform or DCM | -10 to 5 | 1:0.54–0.6:0.7–0.8 | 94 | 99.4–99.5 |

This method is noted for its green chemistry aspects, low cost, and simplicity, which could be adapted for related nitrile compounds.

Conversion of Benzaldoximes to Benzonitriles

Although specific to 4-fluoro-2-methylbenzonitrile, this method provides insights into nitrile formation that may be applicable to 2-bromo-4-fluoro-5-methylbenzonitrile synthesis.

- Step 1: Conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime at 20–25 °C.

- Step 2: Dehydration of the oxime to the nitrile using sodium bisulfate monohydrate in toluene at 100–120 °C (preferably 110–115 °C).

This process avoids hazardous reagents and provides an efficient, commercially friendly route to aromatic nitriles.

| Step | Reagents | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Oxime formation | Hydroxylamine derivative | 20–25 | - | Mild conditions |

| Oxime dehydration | Sodium bisulfate monohydrate | 100–120 | Toluene | High yield, avoids toxic reagents |

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Diazotization + CuBr substitution | Methyl 2-amino-4-fluoro-5-methylbenzoate | NaNO2/HBr (0 °C), CuBr (0–20 °C) | ~74 | Straightforward, moderate yield | Requires handling of diazonium salts |

| Bromination of 4-fluoro-2-methylphenol | 4-Fluoro-2-methylaniline (via phenol) | Br2/H2O2, chloroform or DCM, -10 to 5 °C | ~94 | High yield, green process | Indirect for nitrile synthesis |

| Oxime dehydration | 4-Fluoro-2-methylbenzaldehyde | Sodium bisulfate monohydrate, toluene, 110 °C | High | Avoids hazardous reagents | Requires aldehyde precursor |

- The diazotization and Sandmeyer reaction route is well-established for selective bromination and nitrile introduction, but requires careful temperature control and handling of potentially unstable diazonium intermediates.

- The bromination of phenolic intermediates under controlled low temperatures with hydrogen peroxide as an oxidant provides a high-yielding, environmentally friendly method for introducing bromine, which can be adapted for related compounds.

- Oxime dehydration methods for nitrile formation are advantageous for scalability and safety, avoiding toxic reagents like phosphorus pentoxide or concentrated sulfuric acid, and are suitable for aromatic nitriles bearing fluorine and methyl substituents.

- Microwave-assisted nucleophilic fluorination has been explored for related compounds, indicating potential for selective fluorine incorporation, although yields vary depending on substrate and reaction conditions.

The preparation of this compound can be achieved through several synthetic routes involving diazotization, Sandmeyer reactions, selective bromination, and oxime dehydration. The choice of method depends on the availability of starting materials, desired scale, safety considerations, and purity requirements. The diazotization/CuBr method provides a direct approach with moderate yield, while bromination of phenolic intermediates offers high yield and greener conditions. Oxime dehydration techniques offer an efficient and safer alternative for nitrile formation. These diverse methods collectively provide a robust toolkit for the synthesis of this valuable compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-fluoro-5-methylbenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or alkoxides, often in the presence of a base like potassium carbonate.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted benzonitriles.

Aplicaciones Científicas De Investigación

Applications Overview

The compound's unique structure, featuring both bromine and fluorine substituents along with a nitrile group, makes it an essential building block in multiple applications:

- Pharmaceutical Intermediates

- Material Science

- Organic Synthesis

- Analytical Chemistry

- Agrochemicals

Pharmaceutical Intermediates

2-Bromo-4-fluoro-5-methylbenzonitrile is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bromo and fluoro groups enable various coupling reactions crucial for developing drugs targeting diseases such as cancer and bacterial infections. The nitrile group enhances its reactivity, facilitating nucleophilic substitutions that are vital for synthesizing complex drug molecules.

Case Study : In a study focused on central nervous system disorders, derivatives of this compound were synthesized to create oxadiazole derivatives that act on type 2 cannabinoid receptors, demonstrating its potential in therapeutic applications .

The compound is utilized in analytical methods to detect nitroaromatic compounds in environmental samples. It aids in pollution monitoring by providing a means to quantify contaminants effectively.

Case Study : Research involving soil samples has shown that using this compound allows for the detection of nitroaromatic pollutants at trace levels, significantly contributing to environmental chemistry .

Agrochemicals

In agrochemical formulations, this compound contributes to developing effective pesticides and herbicides. Its chemical reactivity allows for the design of compounds that can target specific pests or weeds while minimizing environmental impact.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-fluoro-5-methylbenzonitrile in chemical reactions involves its ability to act as an electrophile due to the electron-withdrawing effects of the bromine and fluorine atoms. This makes the compound highly reactive towards nucleophiles, facilitating substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Positional Isomers and Halogen Substitution

- 4-Bromo-2-fluoro-5-methylbenzonitrile (CAS: 105942-08-3) is a positional isomer of the target compound, with bromine and fluorine swapped at positions 2 and 3. Despite identical molecular formulas and weights, this isomer exhibits distinct reactivity due to electronic and steric effects. For instance, bromine at the 4-position may alter electrophilic substitution patterns compared to bromine at the 2-position .

- 5-Bromo-2-hydroxybenzonitrile (CAS: 105942-08-3) replaces the methyl and fluorine groups with a hydroxyl (-OH) group. This substitution enables strong hydrogen bonding (O–H⋯N, 2.805–2.810 Å), influencing crystallization behavior and solubility, which are critical in drug formulation .

Functional Group Variations

- 2-Cyano-5-fluorobenzyl bromide (CAS: 421552-12-7) contains a benzyl bromide moiety instead of a bromine directly attached to the aromatic ring. This structure enhances its utility as an alkylating agent, particularly in nucleophilic substitution reactions .

- Such properties make it suitable for agrochemical applications, where solubility in aqueous systems is advantageous .

Comparison with Benzoic Acid Derivatives

This substitution significantly alters acidity (pKa ~2.5–3.0 for -COOH vs. ~-1.9 for -CN) and metal-binding properties, making the acid derivatives more relevant in coordination chemistry .

Actividad Biológica

2-Bromo-4-fluoro-5-methylbenzonitrile (CAS Number: 916792-07-9) is an organic compound notable for its unique structural features, which include a bromine atom, a fluorine atom, and a nitrile group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and its implications in drug metabolism.

- Molecular Formula: C₈H₅BrFN

- Molecular Weight: 214.03 g/mol

- Structural Characteristics:

- Bromine and fluorine atoms are electron-withdrawing groups that influence the compound's reactivity.

- The presence of the cyano group contributes to its chemical properties and potential biological interactions.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in the metabolism of various drugs. Inhibition of CYP1A2 can lead to altered pharmacokinetics of co-administered medications, which is significant for drug development and safety assessments .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human leukemia and breast cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| CEM-13 (Leukemia) | 15.63 | |

| MCF-7 (Breast Cancer) | 10.38 | |

| U-937 (Monocytic Leukemia) | 12.50 |

These IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has significant potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects may involve apoptosis induction in cancer cells. Flow cytometry assays have indicated that this compound can trigger apoptotic pathways, leading to increased expression of pro-apoptotic factors such as p53 and activation of caspase-3 .

Case Studies

-

Cytotoxicity against Cancer Cell Lines:

A study evaluated the cytotoxic effects of various derivatives, including this compound, on multiple cancer cell lines. The findings revealed that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutic agents like doxorubicin . -

Drug Interaction Studies:

Investigations into the drug-drug interaction potential of this compound highlighted its role as a CYP1A2 inhibitor, which may lead to increased plasma concentrations of co-administered drugs metabolized by this enzyme . This characteristic necessitates careful consideration in clinical settings where polypharmacy is common.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-fluoro-5-methylbenzonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via halogenation of a methyl-substituted benzonitrile precursor. For example, bromination using (N-bromosuccinimide) in a radical initiator (e.g., AIBN) under controlled temperatures (~70–80°C) ensures regioselectivity at the ortho position relative to the nitrile group . Fluorination may employ (diethylaminosulfur trifluoride) or , with anhydrous conditions to minimize hydrolysis . Reaction efficiency is improved by monitoring intermediates via (e.g., tracking fluorine incorporation at ~-110 ppm) and optimizing stoichiometry using Design of Experiments (DoE) to balance competing substituent effects .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine (e.g., nitrile resonance at ~110–120 ppm) with high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. For crystallographic confirmation, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves halogen positioning and validates bond angles . Thermal stability can be verified via DSC (melting point >150°C inferred from analogs ).

Advanced Research Questions

Q. What strategies address conflicting data in regioselectivity during halogenation of multi-substituted benzonitriles?

- Methodological Answer : Conflicting regioselectivity arises from steric and electronic competition between bromine, fluorine, and methyl groups. Computational modeling (DFT, using Gaussian or ORCA) predicts reactive sites by calculating Fukui indices for electrophilic attack . Experimentally, use directing groups (e.g., temporary protection of nitrile as a thiocyanate) to steer bromination. Validate outcomes via to detect spatial proximity between substituents .

Q. How can researchers leverage this compound in cross-coupling reactions for complex molecule synthesis?

- Methodological Answer : The bromine atom serves as a Suzuki-Miyaura coupling site. React with arylboronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd(PPh) catalysis in toluene/EtOH (3:1) at 80°C . For fluorinated products, monitor shifts (~-115 to -125 ppm for aryl-F) to confirm coupling success. Mitigate competing nitrile reactivity by using low-polarity solvents and avoiding strong bases .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Methodological Answer : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (predicted ~2.8), solubility (DMSO >50 mg/mL), and metabolic stability. IR spectra simulations (via NIST Chemistry WebBook ) compare experimental peaks (e.g., nitrile stretch ~2230 cm) to validate computational models. For crystal packing predictions, Mercury (CCDC) analyzes intermolecular interactions using analogous structures from the Cambridge Structural Database .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze via HPLC for decomposition products (e.g., dehalogenation or nitrile hydrolysis).

- Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation using LC-MS .

- Humidity Tests : Store at 75% relative humidity; monitor hydrolysis via (appearance of carboxylic acid protons at ~12 ppm) .

Q. What advanced techniques resolve ambiguities in crystallographic data for halogenated benzonitriles?

- Methodological Answer : For disordered halogen atoms, use SHELXL’s PART instruction to model alternative positions and refine occupancy ratios . Twinning, common in polar crystals, is addressed via TWIN/BASF commands in SHELX . Validate with Hirshfeld surface analysis (CrystalExplorer) to visualize close contacts (e.g., C–Br···F interactions) .

Application-Oriented Questions

Q. How can this compound be utilized in medicinal chemistry for targeted drug discovery?

- Methodological Answer : As a fluorinated building block, it introduces metabolic stability and lipophilicity into kinase inhibitors. For example, couple with pyridine boronic esters to generate EGFR inhibitors. Screen analogs via SPR (surface plasmon resonance) for binding affinity and cytotoxicity assays (MTT) against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.